molecular formula C13H17N3O2S B5861065 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea

1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea

Cat. No.: B5861065
M. Wt: 279.36 g/mol
InChI Key: UQSPQYHVCQYUDD-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea is an organic compound that features a thiourea group attached to a morpholine ring and an acetyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetyl and morpholine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Acetylphenyl)-3-phenylthiourea: Similar structure but lacks the morpholine ring.

    1-(3-Acetylphenyl)-3-piperidin-4-ylthiourea: Contains a piperidine ring instead of a morpholine ring.

Uniqueness: 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the acetyl, phenyl, and morpholine groups provides a distinct profile that can be advantageous in specific applications.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10(17)11-3-2-4-12(9-11)14-13(19)15-16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSPQYHVCQYUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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